

# PACAP-38 (31-38) and Intracellular Calcium Mobilization: A Technical Guide

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## Compound of Interest

Compound Name: PACAP-38 (31-38), human,  
mouse, rat (TFA)

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This technical guide provides an in-depth overview of the mechanisms and methodologies related to the induction of intracellular calcium mobilization by the neuropeptide fragment PACAP-38 (31-38). Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that plays a crucial role in a wide range of physiological processes. The C-terminal fragment, PACAP-38 (31-38), has been shown to be a potent activator of the PAC1 receptor, initiating signaling cascades that lead to an increase in cytosolic free calcium. This guide details the signaling pathways, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for studying this phenomenon.

## Core Signaling Pathways

PACAP-38 (31-38) primarily exerts its effects through the PAC1 receptor, a G protein-coupled receptor (GPCR). The activation of the PAC1 receptor by PACAP-38 (31-38) can lead to the stimulation of multiple intracellular signaling pathways, ultimately resulting in the mobilization of intracellular calcium. The two primary pathways are the  $G_{\alpha s}$ /cAMP/PKA pathway and the  $G_{\alpha q}$ /PLC/IP3 pathway. The specific pathway activated can be cell-type dependent.

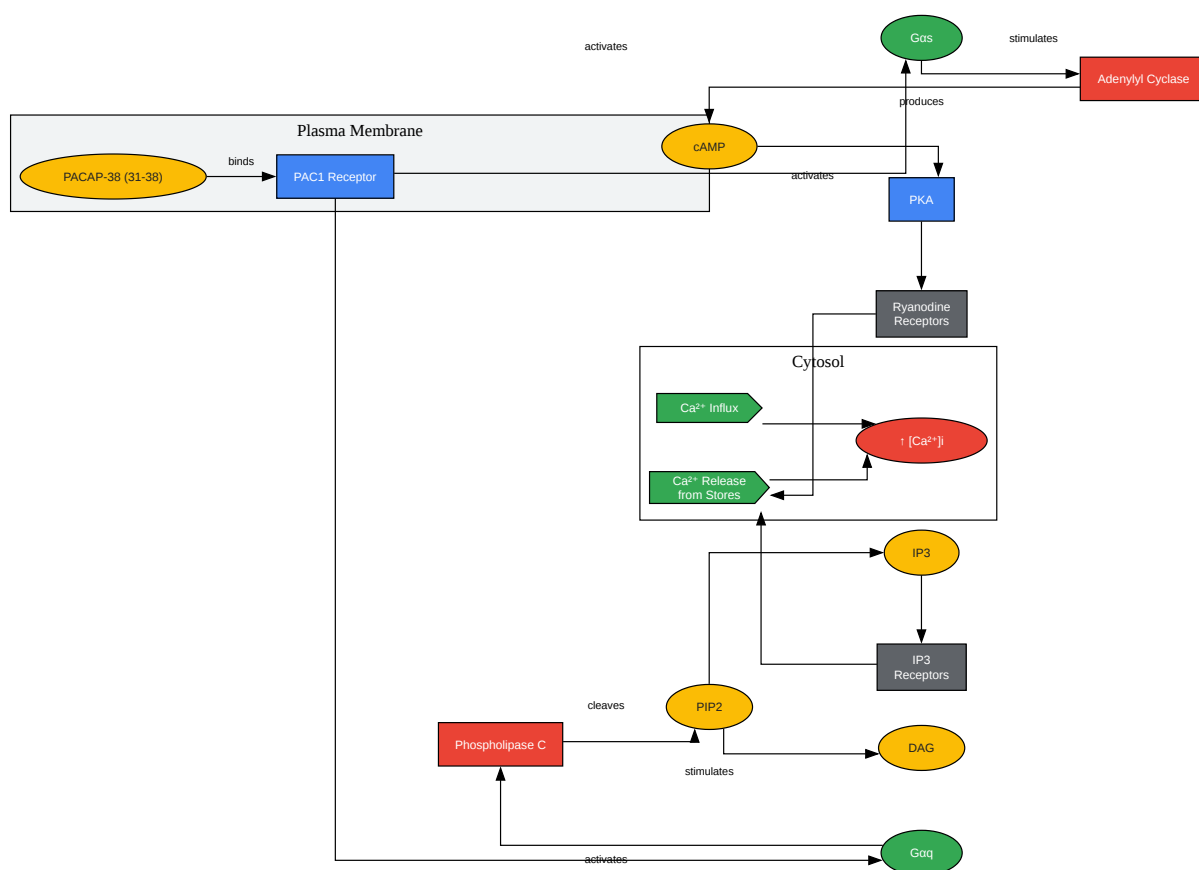
### $G_{\alpha s}$ /cAMP/PKA Pathway

In some cell types, the PAC1 receptor couples to the  $G_{\alpha s}$  protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Subsequently, cAMP activates Protein Kinase A (PKA). PKA can then phosphorylate downstream targets, leading to the release of calcium from intracellular stores, such as the ryanodine/cafeine-sensitive stores.<sup>[1]</sup>

## Gαq/PLC/IP3 Pathway

Alternatively, the PAC1 receptor can couple to the Gαq protein.<sup>[2][3]</sup> This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).<sup>[4]</sup> IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.<sup>[4]</sup>



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**Caption:** PACAP-38 (31-38) signaling pathways for intracellular calcium mobilization.

## Quantitative Data

The following table summarizes the quantitative data from various studies on the effect of PACAP-38 and its fragments on intracellular calcium mobilization and related signaling events.

Peptide	Cell Type	Assay	Parameter	Value	Reference
PACAP-38	Rat Type-2 Astrocytes	Fura-2 Calcium Imaging	EC50	2.89 ± 1.89 nM	
PACAP-38	N1E-115 Neuroblastoma Cells	Fura-2 Calcium Imaging	EC50	~10 nM	
PACAP-27	N1E-115 Neuroblastoma Cells	Fura-2 Calcium Imaging	EC50	~10 nM	
PACAP-38	Rat Primary Pituitary Cells	cAMP Accumulation	EC50	0.9 ± 0.3 nM	
PACAP-27	N1E-115 Neuroblastoma Cells	cAMP Accumulation	EC50	0.067 nM	
PACAP-38	N1E-115 Neuroblastoma Cells	cAMP Accumulation	EC50	0.54 nM	
PACAP-38	Isolated Rat Tracheae	Substance P Release Inhibition (Capsaicin-induced)	EC50	82.9 nM	
PACAP-38	Isolated Rat Tracheae	CGRP Release Inhibition (Capsaicin-induced)	EC50	60.1 nM	
PACAP-38	Isolated Rat Tracheae	Somatostatin Release Inhibition	EC50	66.9 nM	

(Capsaicin-induced)				
PACAP-38	Isolated Rat Tracheae	Substance P Release Inhibition (EFS-induced)	EC50	92.1 nM
PACAP-38	Isolated Rat Tracheae	CGRP Release Inhibition (EFS-induced)	EC50	67.8 nM
PACAP-38	Isolated Rat Tracheae	Somatostatin Release Inhibition (EFS-induced)	EC50	20.9 nM
PACAP-38	N1E-115 Neuroblastoma Cells	<sup>125</sup> I-PACAP-27 Binding	IC50	0.44 nM
PACAP-27	N1E-115 Neuroblastoma Cells	<sup>125</sup> I-PACAP-27 Binding	IC50	0.55 nM

## Experimental Protocols

### Measurement of Intracellular Calcium using Fura-2 AM Fluorescence Microscopy

This protocol is adapted for adherent cells and allows for the real-time visualization of changes in intracellular calcium in response to PACAP-38 (31-38).

Materials:

- Fura-2 AM (acetoxymethyl ester)

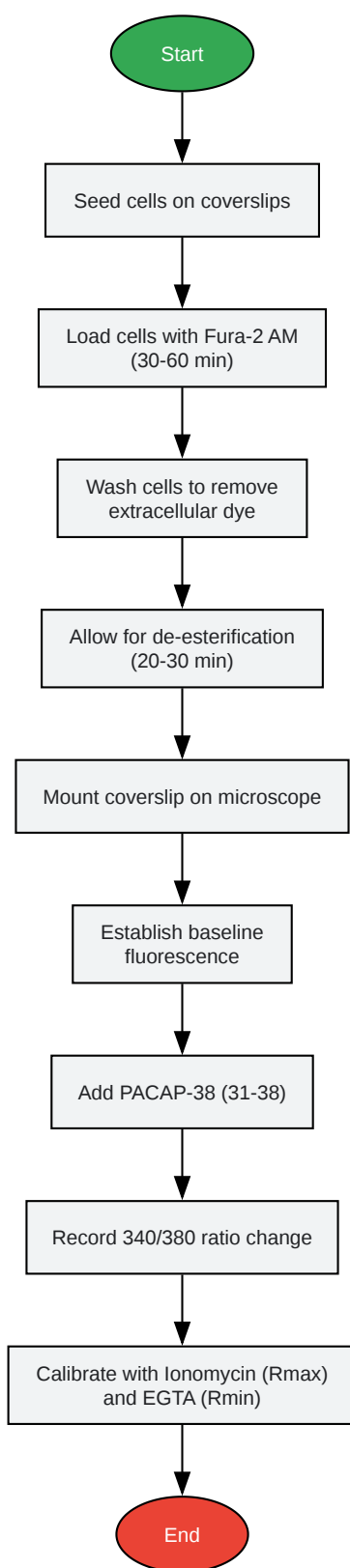
- Pluronic F-127
- HEPES-buffered saline (HBS) or other suitable buffer
- Probenecid (optional, to prevent dye extrusion)
- PACAP-38 (31-38) stock solution
- Ionomycin (positive control)
- EGTA (negative control)
- Fluorescence microscope equipped for ratiometric imaging (340nm and 380nm excitation, 510nm emission)

Procedure:

- Cell Preparation: Seed cells on glass coverslips in a 35 mm dish and grow to 80-90% confluency.
- Dye Loading Solution Preparation: Prepare a loading solution containing 1-5  $\mu$ M Fura-2 AM and 0.02% Pluronic F-127 in HBS. The addition of 2.5 mM probenecid is recommended to improve dye retention.
- Cell Loading:
  - Wash the cells once with HBS.
  - Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.
- Washing:
  - Remove the loading solution and wash the cells twice with HBS to remove extracellular dye.
  - Incubate the cells in HBS for an additional 20-30 minutes to allow for complete de-esterification of the Fura-2 AM.

- Imaging:
  - Mount the coverslip onto the microscope stage in a perfusion chamber.
  - Continuously perfuse the cells with HBS to establish a stable baseline fluorescence.
  - Acquire images by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.
  - Add PACAP-38 (31-38) at the desired concentration to the perfusion buffer and record the change in the 340/380 fluorescence ratio over time.
  - At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio ( $R_{max}$ ), followed by EGTA to determine the minimum fluorescence ratio ( $R_{min}$ ) for calibration.





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**Caption:** Experimental workflow for Fura-2 AM calcium imaging.

# Measurement of Intracellular Calcium using Indo-1 Flow Cytometry

This protocol is suitable for suspension cells or trypsinized adherent cells and allows for the analysis of calcium mobilization in a large population of cells.

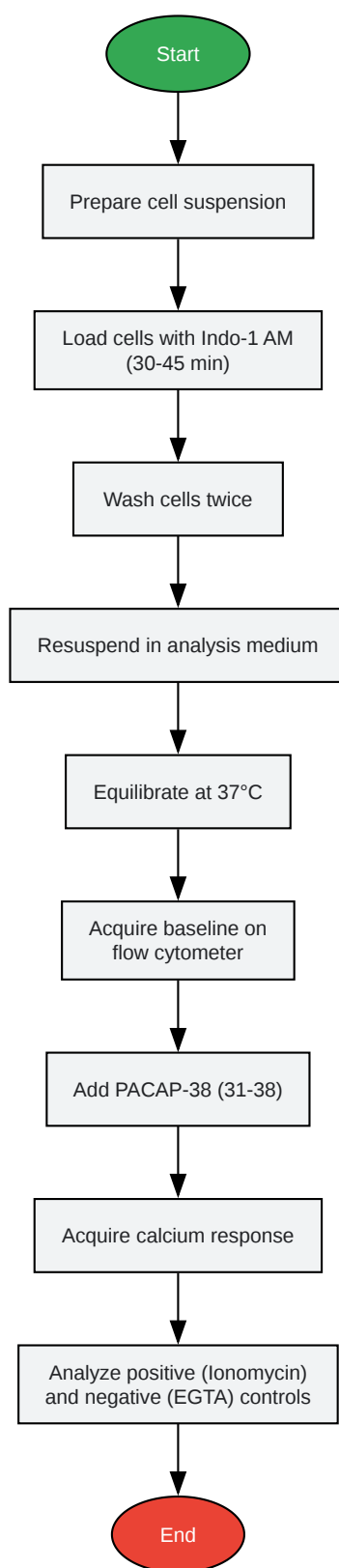
## Materials:

- Indo-1 AM
- Pluronic F-127
- Cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES)
- PACAP-38 (31-38) stock solution
- Ionomycin (positive control)
- EGTA (negative control)
- Flow cytometer with UV excitation (~350 nm) and detectors for violet (~420 nm) and green (~510 nm) emission

## Procedure:

- Cell Preparation: Resuspend cells at a concentration of  $1-10 \times 10^6$  cells/mL in cell loading medium.
- Dye Loading:
  - Add Indo-1 AM to a final concentration of 1-5  $\mu$ M.
  - Incubate for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.
- Washing:
  - Wash the cells twice with medium to remove extracellular dye.

- Resuspend the cells at a concentration of  $1-2 \times 10^6$  cells/mL in the analysis medium.
- Equilibration: Equilibrate the cells at 37°C for 10-30 minutes prior to analysis.
- Flow Cytometry Analysis:
  - Acquire a baseline reading of the Indo-1 fluorescence ratio (violet/green) for approximately 30-60 seconds.
  - Briefly pause the acquisition, add PACAP-38 (31-38) to the cell suspension, and immediately resume data acquisition.
  - Continue recording for several minutes to capture the full calcium response.
  - Use ionomycin-treated cells as a positive control for maximal calcium flux and EGTA-treated cells as a negative control.



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**Caption:** Experimental workflow for Indo-1 flow cytometry calcium assay.

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